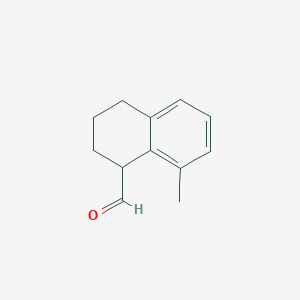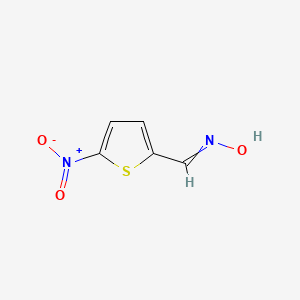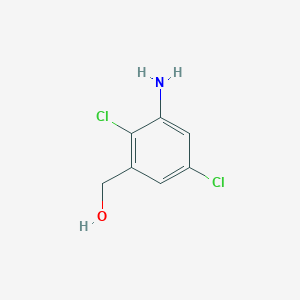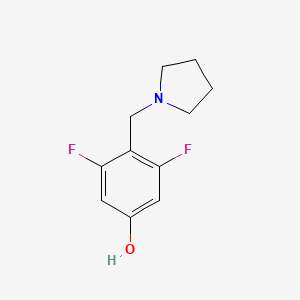
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a carbon monoxide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphine can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride exerts its effects involves coordination to substrates through its ruthenium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or activating small molecules in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride include other ruthenium complexes with different ligands, such as:
- Ruthenium trichloride
- Ruthenium carbonyl complexes
- Ruthenium phosphine complexes
Uniqueness
What sets this compound apart is its specific combination of ligands, which imparts unique reactivity and stability. The presence of three triphenylphosphine ligands provides steric protection and electronic effects that enhance its catalytic properties compared to other ruthenium complexes .
Propriétés
Formule moléculaire |
C55H46ClOP3Ru |
|---|---|
Poids moléculaire |
952.4 g/mol |
Nom IUPAC |
carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
Clé InChI |
AQNNBONKVCJJDU-UHFFFAOYSA-M |
SMILES canonique |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)



